molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No. B1315929
CAS RN: 83507-33-9
M. Wt: 215.29 g/mol
InChI Key: DCDAOVIVXGHHHU-UHFFFAOYSA-N
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Patent
US06559162B2

Procedure details

A solution of benzylamine (127.4 g, 1.19 mol) in methanol (125 mL) was added dropwise over 3 h to a refluxing solution of cyclopentanone (100 g, 1.19 mol), paraformaldehyde (107 g, 3.57 mol), and glacial acetic acid (71.4 g, 1.19 mol) in methanol (600 mL) under nitrogen. After 1 h at reflux, the brown mixture was stirred overnight at 25° C. and concentrated in vacuo. The resulting oil was diluted with water (200 mL) and basified with 6 N NaOH (200 mL). The aqueous solution was extracted with dichloromethane (3×400 mL). The combined organic extracts were dried (Na2SO4), and concentrated in vacuo. The residue was chromatographed, eluting with ethyl acetate: dichloromethane (1:35), to afford 47.6 g (19%) of the sub-title compound as a yellow oil.
Quantity
127.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1(=O)[CH2:13]C[CH2:11][CH2:10]1.[CH2:15]=O.[C:17]([OH:20])(=O)[CH3:18]>CO>[CH2:1]([N:8]1[CH2:11][CH:10]2[C:17](=[O:20])[CH:18]([CH2:13][CH2:9]2)[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
127.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
107 g
Type
reactant
Smiles
C=O
Name
Quantity
71.4 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the brown mixture was stirred overnight at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 h at reflux
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
eluting with ethyl acetate: dichloromethane (1:35)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.6 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.